tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
CAS No.: 2703748-83-6
Cat. No.: VC11571226
Molecular Formula: C13H26ClN3O2
Molecular Weight: 291.82 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703748-83-6 |
|---|---|
| Molecular Formula | C13H26ClN3O2 |
| Molecular Weight | 291.82 g/mol |
| IUPAC Name | tert-butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H/t11-;/m0./s1 |
| Standard InChI Key | CPZJCUJZNASBJI-MERQFXBCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCNCC2.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a (3S)-configured pyrrolidine ring, where the nitrogen atom at position 1 is protected by a Boc group (-). Position 3 of the pyrrolidine is substituted with a piperazine ring, which is protonated as a hydrochloride salt. Key structural identifiers include:
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IUPAC Name: tert-Butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate hydrochloride
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SMILES:
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InChIKey: CPZJCUJZNASBJI-MERQFXBCSA-N
The stereochemistry at position 3 is critical for receptor binding selectivity, as evidenced by structure-activity relationship (SAR) studies.
Physical and Chemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 291.82 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO, methanol | |
| Storage Conditions | 2–8°C in airtight container |
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in coupling reactions .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically involves sequential protection, coupling, and deprotection steps:
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Boc Protection: Pyrrolidine is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
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Piperazine Coupling: Mitsunobu or nucleophilic substitution reactions introduce the piperazine group at position 3.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride.
Yields from traditional methods range from 60–75%, with chiral purity maintained via enantioselective catalysis.
Advanced Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, a 2023 protocol achieved an 82% yield in 15 minutes using 150 W irradiation. One-pot strategies combining protection and coupling steps further streamline production, minimizing intermediate isolation.
Applications in Medicinal Chemistry
GPR119 Agonists for Type 2 Diabetes
The compound serves as a precursor for GPR119 agonists, which stimulate glucose-dependent insulin secretion. Analogs derived from this scaffold exhibit EC values <100 nM in vitro, with improved metabolic stability over earlier candidates.
Central Nervous System (CNS) Therapeutics
Structural analogs have shown affinity for serotonin (5-HT) and dopamine (D) receptors, suggesting potential in treating depression and Parkinson’s disease. The piperazine moiety’s flexibility allows tuning of blood-brain barrier permeability.
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Skin/Eye Irritation | Use nitrile gloves, goggles | |
| Inhalation Risk | Work in fume hood | |
| Hygroscopicity | Store with desiccants |
Disposal Guidelines
Incinerate at >800°C with scrubbers to neutralize HCl emissions.
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